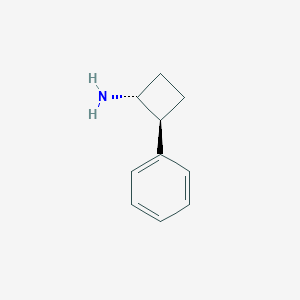
(1R,2S)-2-Phenylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Phenylcyclobutan-1-amine is a chiral amine with a cyclobutane ring substituted with a phenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(1R,2S)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
(1R,2S)-2-Phenylcyclohexan-1-amine: A compound with a cyclohexane ring, differing in ring size and flexibility.
Uniqueness
(1R,2S)-2-Phenylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m0/s1 |
Clé InChI |
PKMQLQANCCIABY-VHSXEESVSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1C2=CC=CC=C2)N |
SMILES canonique |
C1CC(C1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


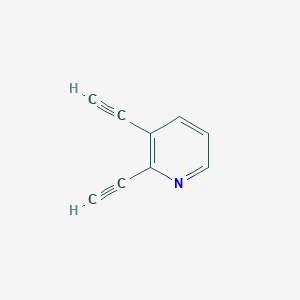
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
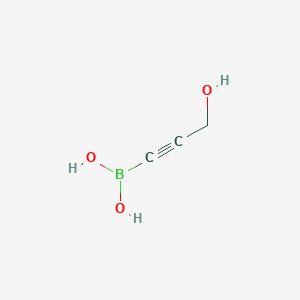
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
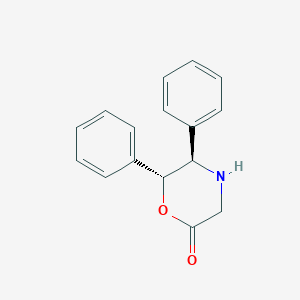
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)

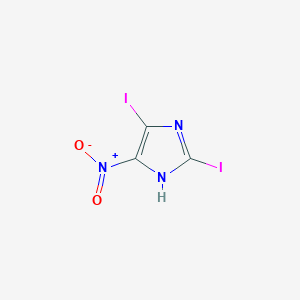
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
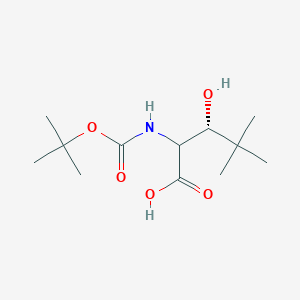
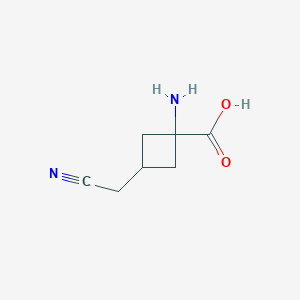
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
